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Compound of Interest

Compound Name: 1,3-Diphenylazetidin-3-ol

Cat. No.: B15457787

The Azetidine Scaffold: A Rising Star in Drug
Discovery

A comparative analysis of 1,3-disubstituted azetidin-3-ol derivatives and their heterocyclic
bioisosteres in the quest for novel therapeutics.

In the landscape of medicinal chemistry, the small, four-membered azetidine ring is carving out
a significant niche. Its unique conformational properties and ability to introduce three-
dimensionality into flat molecules have made it an attractive scaffold for the development of
novel drugs. This guide provides a comparative overview of case studies involving 1,3-
disubstituted azetidin-3-ol derivatives, focusing on their performance as inhibitors of the
vesicular monoamine transporter 2 (VMAT?2) and as antimycobacterial agents. We will also
explore alternative heterocyclic scaffolds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and
pyrazoles, that have been investigated for similar therapeutic purposes, providing a broader
context for the unique advantages of the azetidine core.

Azetidine Derivatives as VMAT2 Inhibitors: A New
Avenue for Neurological Disorders

The vesicular monoamine transporter 2 (VMAT?2) is a critical protein in the central nervous
system responsible for packaging neurotransmitters like dopamine into synaptic vesicles. Its
inhibition has emerged as a key strategy for treating hyperkinetic movement disorders such as
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Huntington's disease and tardive dyskinesia. Research into novel VMAT?2 inhibitors has led to
the exploration of various scaffolds, with azetidine derivatives showing significant promise.

A study focused on the development of novel cis- and trans-azetidine analogs as potent
inhibitors of [3H]dopamine uptake into synaptic vesicles revealed the potential of this scaffold.
The data presented below highlights the inhibitory potency of these compounds.

Compound ID Structure Stereochemistry Ki (nM)

22b 4-methoxy analog cis 24
methylenedioxy

15c trans 31
analog

Lobelane (2a) Reference Compound - 45

Norlobelane (2b) Reference Compound - 43

Table 1: Inhibitory Potency of Azetidine Analogs on VMAT2.

The data clearly indicates that both cis- and trans-azetidine analogs exhibit potent inhibition of
VMAT2, with compound 22b being approximately two-fold more potent than the reference
compounds, lobelane and norlobelane.

VMAT2 Inhibition Signaling Pathway

VMAT2 inhibitors act by blocking the uptake of monoamine neurotransmitters from the
cytoplasm into synaptic vesicles. This leads to a depletion of neurotransmitter stores, reducing
their subsequent release into the synaptic cleft and thereby modulating neuronal signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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